Methyl Varenicline Methyl Varenicline
Brand Name: Vulcanchem
CAS No.: 1333145-89-3
VCID: VC0110781
InChI:
SMILES:
Molecular Formula: C₁₄H₁₅N₃
Molecular Weight: 225.29

Methyl Varenicline

CAS No.: 1333145-89-3

Cat. No.: VC0110781

Molecular Formula: C₁₄H₁₅N₃

Molecular Weight: 225.29

* For research use only. Not for human or veterinary use.

Methyl Varenicline - 1333145-89-3

Specification

CAS No. 1333145-89-3
Molecular Formula C₁₄H₁₅N₃
Molecular Weight 225.29

Introduction

Chemical Identity and Structural Characteristics

Methyl Varenicline, with molecular formula C14H15N3, is a structural derivative of varenicline featuring an additional methyl group. This compound has a molecular weight of 225.29 g/mol and is known by several scientific identifiers . Its full IUPAC name is (6R,10S)-2-methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline, reflecting its complex heterocyclic structure . The compound's essential chemical identity parameters are summarized in Table 1.

Table 1. Physical and Chemical Properties of Methyl Varenicline

PropertyDescriptionReference
CAS Number1333145-89-3
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol (free base)
AppearanceBeige-colored solid
SolubilitySlightly soluble in DMSO and methanol
StabilityHygroscopic
Storage ConditionStore at 2-8°C
Alternative NamesVarenicline 2-Methyl; Methyl Varenicline Impurity

Formation and Synthesis Pathways

N-Methylation Process

One significant pathway for Methyl Varenicline formation occurs through N-methylation of varenicline. This process has been documented in pharmaceutical stability studies, particularly in controlled-release formulations of varenicline tartrate . The N-methylation reaction follows the Eschweiler-Clarke mechanism, involving the reaction of varenicline's secondary amine with formaldehyde and formic acid to produce N-Methyl Varenicline (NMV) .

This reaction is particularly notable as it represents a degradation pathway in pharmaceutical formulations. Studies have shown that formaldehyde and formic acid, the reactants in this process, can form from the oxidative degradation of polyethylene glycol (PEG) used in osmotic coatings of controlled-release formulations . This represents the first documented case of these reactions occurring during storage of solid pharmaceutical formulations, highlighting important stability considerations for varenicline products.

Structure-Activity Relationship Considerations

The addition of a methyl group to varenicline's structure likely alters its physicochemical properties and potentially its pharmacological profile. Structure-activity relationship principles suggest several possible effects of this structural modification:

  • Changes in lipophilicity and blood-brain barrier penetration

  • Altered binding affinity to target receptors

  • Modified metabolic stability and pharmacokinetic properties

  • Potentially different off-target activity profiles

Varenicline itself demonstrates specific pharmacokinetic characteristics, including high oral bioavailability, minimal metabolism (<10%), and primary excretion through renal pathways . The limited metabolism of varenicline suggests that structural modifications like methylation could significantly impact its pharmacological and toxicological properties.

Stability and Degradation Pathways

Stability Considerations

Methyl Varenicline is classified as hygroscopic, indicating its tendency to absorb moisture from the surrounding environment . This property necessitates careful storage conditions, with recommendations for storage at 2-8°C . The hygroscopic nature potentially affects both the physical stability of the pure compound and its behavior in pharmaceutical formulations.

Role in Degradation Processes

Beyond being a potential target compound for synthesis, Methyl Varenicline (specifically N-Methyl Varenicline) represents a significant degradation product of varenicline in pharmaceutical formulations . Research has identified that varenicline undergoes two primary reactions in the solid state: N-formylation and N-methylation .

The N-methylation process forming N-Methyl Varenicline occurs through the Eschweiler-Clarke reaction, involving the reaction of varenicline with both formaldehyde and formic acid . These reactive species are generated from oxidative degradation of polyethylene glycol (PEG) used in pharmaceutical coatings, with the degradation process heavily dependent on the physical state of the PEG .

This degradation pathway has important implications for pharmaceutical formulation development. Research has shown that when PEG concentration in coatings is sufficiently low, it remains phase-compatible with other coating components (such as cellulose acetate), effectively preventing its degradation and subsequent formation of N-Methyl Varenicline .

Current Research Status and Future Directions

Research specifically focused on Methyl Varenicline appears limited based on the available search results. Current scientific activities primarily concentrate on the parent compound varenicline, with ongoing studies examining:

  • Genetic associations with varenicline response in smoking cessation

  • Comparative efficacy versus other smoking cessation therapies

  • Novel formulation approaches

  • Potential applications beyond smoking cessation

A recent genome-wide association study investigated the genetic contribution to varenicline effectiveness using electronic health record-derived phenotypes, though no variants reached genome-wide significance in the meta-analysis . Such genetic studies could potentially inform future research on structural variants like Methyl Varenicline.

Future research directions for Methyl Varenicline might include:

  • Comprehensive pharmacological characterization to determine receptor binding profiles and functional activities

  • Comparative studies with varenicline to evaluate potential therapeutic applications

  • Development of optimized synthetic routes

  • Investigation of structure-activity relationships to guide novel nicotinic receptor ligand design

  • Detailed stability studies in various pharmaceutical formulations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator